molecular formula C23H21NO2 B11181328 N-(4-acetylphenyl)-3,3-diphenylpropanamide

N-(4-acetylphenyl)-3,3-diphenylpropanamide

Cat. No.: B11181328
M. Wt: 343.4 g/mol
InChI Key: YKRSASQBURIJOS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,3-diphenylpropanamide: is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3,3-diphenylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 3,3-diphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of 4-(1-hydroxyethyl)phenyl-3,3-diphenylpropanamide.

    Substitution: Formation of halogenated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-acetylphenyl)-3,3-diphenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the phenyl rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(4-acetylphenyl)-3,3-diphenylpropanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activities. For instance, the presence of the diphenylpropanamide moiety can influence its interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H21NO2/c1-17(25)18-12-14-21(15-13-18)24-23(26)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3,(H,24,26)

InChI Key

YKRSASQBURIJOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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